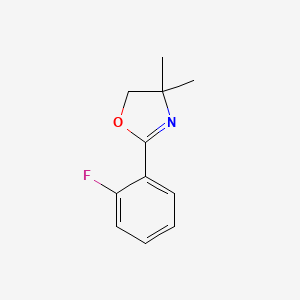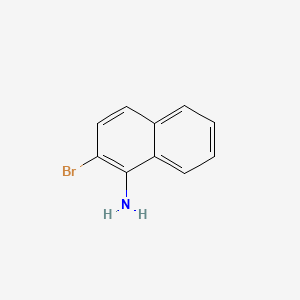
(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
I have conducted searches to find detailed applications of Fmoc-Thr-Obzl for scientific research, but the available information is limited primarily to product listings and safety data sheets from chemical suppliers like Sigma-Aldrich and EMD Millipore. These sources mention that Fmoc-Thr-Obzl is an excellent building block for the preparation of phosphothreonine-containing peptides by Fmoc SPPS (Solid Phase Peptide Synthesis), and it can be introduced using standard activation methods such as PyBOP® and TBTU . The monoprotected phosphothreonine residue once incorporated is stable to piperidine .
Safety and Hazards
Mechanism of Action
Target of Action
Fmoc-Thr-Obzl is primarily used as a building block in the preparation of phosphothreonine-containing peptides . These peptides play a crucial role in various biological processes, including signal transduction, cell division, and the regulation of enzymatic activity.
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . This method involves the sequential addition of amino acids to a growing peptide chain attached to insoluble resin beads. The Fmoc group serves as a temporary protecting group which is removed under basic conditions, allowing the next amino acid to be added.
Biochemical Pathways
The incorporation of Fmoc-Thr-Obzl into peptides affects various biochemical pathways. The exact pathways depend on the specific sequence of the peptide being synthesized. Phosphothreonine-containing peptides are often involved in signaling pathways, where they act as molecular switches turned on or off by the addition or removal of a phosphate group .
Pharmacokinetics
Its properties, such as solubility and stability, are crucial for its effectiveness in peptide synthesis .
Result of Action
The result of Fmoc-Thr-Obzl’s action is the efficient production of phosphothreonine-containing peptides . These peptides can have various effects at the molecular and cellular level, depending on their specific sequence and the biological context in which they are used.
Action Environment
The action of Fmoc-Thr-Obzl is influenced by various environmental factors. For instance, the temperature and pH of the reaction environment can affect the efficiency of peptide synthesis . Moreover, the compound should be stored at -15°C to -25°C to maintain its stability .
properties
IUPAC Name |
benzyl (2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5/c1-17(28)24(25(29)31-15-18-9-3-2-4-10-18)27-26(30)32-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23-24,28H,15-16H2,1H3,(H,27,30)/t17-,24+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQYIETDVEJEHCP-OSPHWJPCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80449438 |
Source


|
| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
CAS RN |
73724-48-8 |
Source


|
| Record name | (2S,3R)-Benzyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80449438 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


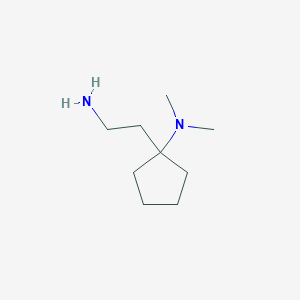
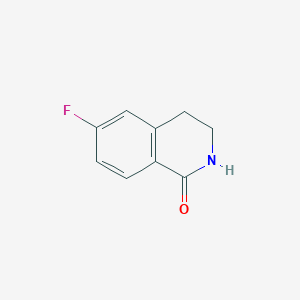
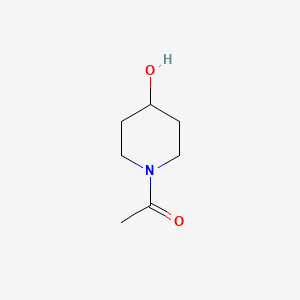


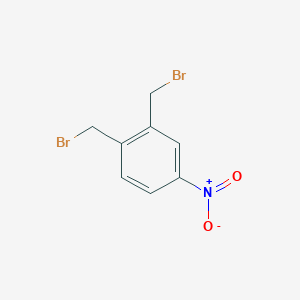
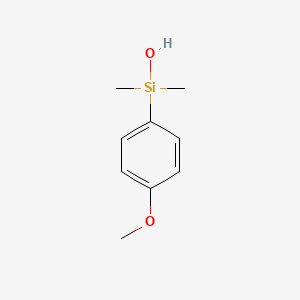

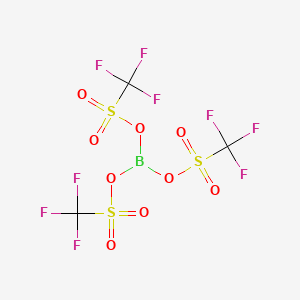

![2-[2-(Benzyloxy)ethyl]oxirane](/img/structure/B1337799.png)
